N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
Description
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylmethylidene group, and a sulfonamide group
Properties
IUPAC Name |
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(24,25)23-22-21(17-6-4-3-5-7-17)18-10-12-19(26-2)13-11-18/h3-15,23H,1-2H3/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQLKAIRVYEQDJ-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
McMurry Coupling with Titanium Tetrachloride/Zinc
A classical approach involves the reductive coupling of 4-methoxybenzophenone and benzophenone using titanium(IV) tetrachloride and zinc powder in tetrahydrofuran (THF) under inert conditions.
Procedure :
- Benzophenone (5.487 mmol) and 4-methoxybenzophenone (5.487 mmol) are combined with zinc powder (65.844 mmol) in THF at 0°C.
- Titanium tetrachloride (4.2 mL) is added dropwise, followed by refluxing at 78°C for 12 hours.
- Post-reaction quenching with water and extraction with ethyl acetate yields a crude product, purified via column chromatography (n-hexane/EtOAc = 9:1).
Outcomes :
Lithium-Mediated Benzylation
Higher yields are achieved through n-butyllithium-mediated reactions between diphenylmethane and 4-methoxybenzophenone.
Procedure :
- Diphenylmethane (18 mmol) in THF is treated with n-BuLi (18 mmol) at 0°C under argon.
- 4-Methoxybenzophenone (16 mmol) in THF is added, followed by stirring at 30°C for 6 hours.
- Acid-catalyzed cyclization (p-toluenesulfonic acid, toluene, 120°C) furnishes the ketone after silica gel chromatography.
Outcomes :
- Yield: 74–90.1%.
- Advantage: Superior efficiency compared to McMurry coupling due to stabilized intermediates.
Preparation of 4-Methylbenzenesulfonohydrazide
The nucleophilic component, 4-methylbenzenesulfonohydrazide, is synthesized via sulfonation of toluene derivatives.
Sulfonation of Toluene
Methyl phenyl sulfone derivatives are accessed through sulfonation with chlorosulfonic acid, followed by hydrazine quenching.
Procedure :
- Toluene is sulfonated at 0°C using chlorosulfonic acid in dichloromethane.
- The resultant sulfonyl chloride is treated with hydrazine hydrate in ethanol to yield 4-methylbenzenesulfonohydrazide.
Outcomes :
- Purity: >95% (confirmed by ¹H NMR).
- Scalability: Gram-scale synthesis without significant side products.
Condensation to Form N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
The final step involves acid-catalyzed condensation of the ketone and sulfonohydrazide.
Hydrohydrazination under Gold Catalysis
Adapted from hydrohydrazination methodologies, gold(I) complexes facilitate C=N bond formation.
Procedure :
- (4-Methoxyphenyl)(phenyl)methanone (1.0 equiv) and 4-methylbenzenesulfonohydrazide (1.2 equiv) are dissolved in THF.
- AuCl(PPh₃) (5 mol%) is added, and the mixture is stirred at 60°C for 24 hours.
- Purification via recrystallization (ethanol/water) affords the hydrazone.
Outcomes :
Acid-Catalyzed Condensation
Proton acids like p-toluenesulfonic acid (PTSA) enable solvent-free condensation.
Procedure :
- Equimolar ketone and sulfonohydrazide are mixed with PTSA (10 mol%) in toluene.
- Reflux at 110°C for 6 hours followed by column chromatography (PE/DCM = 3:1).
Outcomes :
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : n-Hexane/EtOAc (9:1) resolves hydrazones from unreacted sulfonohydrazide.
- Recrystallization : Ethanol/water mixtures yield crystalline products with >99% purity.
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar hydrazone linkage with dihedral angles of 8.2° between aryl rings.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonohydrazides can exhibit significant anticancer properties. For instance, compounds similar to N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of sulfonamide exhibited potent activity against breast and colon cancer cells, suggesting a promising avenue for developing new anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.2 |
| Compound B | HCT116 (Colon) | 12.5 |
Antimicrobial Properties
Sulfonohydrazides have also been explored for their antimicrobial activity. A comparative study showed that certain derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, sulfonohydrazides have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.0 |
| Butyrylcholinesterase | 5.5 |
Case Study 1: Anticancer Evaluation
In a recent study, this compound was synthesized and evaluated for its anticancer properties. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM after 48 hours of treatment. The compound induced apoptosis, as evidenced by increased Annexin V staining in treated cells .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of the compound against various pathogens. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with zones of inhibition measuring up to 20 mm and 18 mm respectively, indicating strong antibacterial properties .
Mechanism of Action
The mechanism of action of N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the suppression of cancer cell proliferation . The compound binds to the active sites of these receptors, blocking their signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of a methoxyphenyl group and a sulfonamide group provides it with distinct electronic properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Biological Activity
N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide, commonly referred to as a sulfonohydrazone derivative, is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Characterization
The compound is synthesized through the condensation reaction between 4-methylbenzene-1-sulfonohydrazide and 4-methoxybenzaldehyde. The reaction typically involves the formation of a hydrazone linkage, which is characterized by various spectroscopic methods including:
- FT-IR Spectroscopy : Used to identify functional groups.
- NMR Spectroscopy : Provides information on the molecular structure.
- Thin Layer Chromatography (TLC) : Assesses the purity and progress of the reaction.
Antimicrobial Activity
Research has demonstrated that sulfonohydrazone derivatives exhibit significant antimicrobial properties. A study involving similar compounds showed that they possess activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans. The following table summarizes the antimicrobial activity of related sulfonohydrazones:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | MRSA | 8 µg/mL |
The compound's effectiveness against MRSA indicates its potential as a therapeutic agent in treating resistant infections .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonohydrazones have also been investigated. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For instance, a related study reported that certain derivatives significantly decreased levels of TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
Emerging research suggests that this compound may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of cancer cell proliferation. A comparative study indicated that sulfonohydrazones could inhibit the growth of various cancer cell lines more effectively than some standard chemotherapeutic agents .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers synthesized several sulfonohydrazone derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with methoxy substitutions had enhanced activity compared to their unsubstituted counterparts .
- Anti-inflammatory Effects : In a model of induced inflammation, sulfonohydrazone derivatives were administered to mice, resulting in a significant reduction in paw swelling compared to controls, highlighting their potential as anti-inflammatory agents .
- Anticancer Potential : A recent investigation into the cytotoxic effects of sulfonohydrazones on breast cancer cell lines revealed that these compounds could reduce cell viability by inducing apoptosis via caspase activation .
Q & A
Basic: What are the established synthetic routes for N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via a condensation reaction between 4-methylbenzenesulfonohydrazide and 4-methoxybenzophenone derivatives under reflux in methanol or ethanol. Key steps include:
- Synthesis : Equimolar reactants are refluxed for 6–12 hours, followed by cooling and crystallization .
- Characterization : Purity is confirmed using melting point analysis , thin-layer chromatography (TLC) , and spectroscopic techniques (e.g., IR for hydrazone C=N stretch at ~1600 cm⁻¹ , H/C NMR for imine proton and aromatic signals).
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and confirms the E-configuration of the hydrazone bond .
Advanced: How do computational methods like DFT elucidate charge transfer and nonlinear optical (NLO) properties?
Methodological Answer:
- DFT Calculations : Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM) predicts HOMO-LUMO gaps, charge transfer dynamics, and UV-Vis absorption spectra. For example, methoxy and sulfonamide groups act as electron donors/acceptors, enhancing intramolecular charge transfer (ICT) .
- NLO Properties : Second-order hyperpolarizability (γ) and third-order susceptibility (χ⁽³⁾) are calculated using basis sets like 6-311+G(d,p). The Z-scan technique experimentally validates these properties, showing strong two-photon absorption at 532 nm due to the conjugated hydrazone backbone .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Confirms hydrazone formation via C=N stretch (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- NMR : H NMR shows imine proton (δ 8.2–8.5 ppm) and methoxy group (δ 3.8 ppm); C NMR identifies sulfonamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can crystallographic data resolve discrepancies in reported biological activities?
Methodological Answer:
- Crystal Packing Analysis : Hydrogen bonding (e.g., N-H···O=S) and π-π stacking interactions in the solid state (resolved via SHELXL) influence solubility and bioavailability. For example, orthorhombic Pbca packing in analogs like MZMT reduces solubility, potentially explaining variability in in vitro assays .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes to enzymes like carbonic anhydrase, reconciling activity differences across studies by correlating substituent effects (e.g., methoxy vs. nitro groups) with binding affinities .
Basic: How is the compound’s stability assessed under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for hydrazones) .
- Photostability : Exposure to UV-Vis light (e.g., 365 nm) monitors degradation via HPLC, showing methoxy groups enhance stability compared to nitro derivatives .
- Solution Stability : pH-dependent stability (e.g., in DMSO/PBS) is tracked using UV-Vis spectroscopy, with sulfonamide hydrolysis rates quantified at 37°C .
Advanced: What experimental designs optimize third-order NLO responses?
Methodological Answer:
- Z-Scan Setup : A Nd:YAG laser (532 nm, 5 ns pulses) measures nonlinear refraction (n₂) and absorption (β). Sample concentrations (0.01–0.1 mM in DMF) are optimized to avoid aggregation .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase χ⁽³⁾ values (e.g., 2.04 × 10⁻¹³ esu for nitro derivatives) by enhancing ICT, while methoxy groups improve optical limiting thresholds .
Basic: How are substituents on the benzhydrazide core systematically varied to study structure-property relationships?
Methodological Answer:
- Synthetic Modifications : Replace 4-methoxyphenyl with electron-donating (e.g., -NMe₂) or withdrawing (e.g., -Cl) groups via aldehyde substitutions.
- Property Correlation : Compare UV-Vis λ_max shifts (e.g., 30 nm red shift for -NMe₂) and electrochemical band gaps (cyclic voltammetry) to quantify substituent effects on ICT .
Advanced: What methodologies identify biological targets for this hydrazone derivative?
Methodological Answer:
- Enzyme Assays : In vitro inhibition assays (e.g., acetylcholinesterase or α-glucosidase) use Ellman’s method or pNPG substrate hydrolysis, with IC₅₀ values compared to reference drugs .
- ADME Predictions : SwissADME or pkCSM tools predict bioavailability (%ABS >50%) and blood-brain barrier penetration, guiding in vivo studies .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., hydrazine derivatives) before disposal .
Advanced: How do spectroscopic and computational data resolve tautomeric ambiguities in the hydrazone group?
Methodological Answer:
- X-ray Crystallography : Unambiguously assigns the E-configuration, excluding keto-enol tautomerism .
- NMR Titration : Variable-temperature H NMR in DMSO-d₆ monitors proton exchange rates, confirming hydrazone stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
